N-(2,2-difluoroethyl)cyclopentanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H13F2N |
|---|---|
Molecular Weight |
149.18 g/mol |
IUPAC Name |
N-(2,2-difluoroethyl)cyclopentanamine |
InChI |
InChI=1S/C7H13F2N/c8-7(9)5-10-6-3-1-2-4-6/h6-7,10H,1-5H2 |
InChI Key |
XXHJKCSPGXTXDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCC(F)F |
Origin of Product |
United States |
Synthetic Methodologies for N 2,2 Difluoroethyl Cyclopentanamine and Its Research Analogues
Strategic Approaches to the Construction of the N-(2,2-difluoroethyl)cyclopentanamine Core
The formation of the crucial C-N bond in this compound can be achieved through several strategic approaches, each offering distinct advantages in terms of starting material availability, reaction conditions, and scalability.
Reductive Amination Strategies for N-Alkylation of Cyclopentanamine
Reductive amination is a widely employed and highly effective method for the formation of amines. In the context of synthesizing this compound, this strategy can be envisioned in two primary ways. The most direct approach involves the reaction of cyclopentanone (B42830) with 2,2-difluoroethylamine (B1345623). This reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mildness and selectivity.
Alternatively, a two-step process can be utilized where cyclopentanamine is first synthesized via the reductive amination of cyclopentanone with ammonia (B1221849). Subsequently, the resulting primary amine can be N-alkylated with a suitable 2,2-difluoroethylating agent. This stepwise approach allows for the isolation and purification of the cyclopentanamine intermediate, which can be beneficial for optimizing the subsequent alkylation step. The choice of catalyst for the initial amination of cyclopentanone can influence the efficiency of the reaction, with various metal catalysts such as ruthenium supported on niobium pentoxide (Ru/Nb₂O₅) showing good performance.
| Reactants | Reducing Agent/Catalyst | Product | Notes |
| Cyclopentanone, 2,2-Difluoroethylamine | Sodium triacetoxyborohydride | This compound | Direct, one-pot synthesis. |
| Cyclopentanone, Ammonia | H₂, Ru/Nb₂O₅ | Cyclopentanamine | Intermediate for subsequent alkylation. |
Direct N-Alkylation with 2,2-Difluoroethylation Reagents
Direct N-alkylation of cyclopentanamine with a suitable 2,2-difluoroethylating agent represents another key synthetic route. This method relies on the nucleophilic character of the amine nitrogen attacking an electrophilic difluoroethyl source. A common challenge in such reactions is the potential for over-alkylation to form the tertiary amine. However, by carefully controlling the stoichiometry of the reactants and the reaction conditions, selective mono-alkylation can be achieved.
Suitable 2,2-difluoroethylation reagents include compounds with a good leaving group, such as 2,2-difluoroethyl triflate (TfOCH₂CF₂H) or 2-bromo-1,1-difluoroethane (B1266208) (BrCH₂CF₂H). The choice of solvent and base is crucial for the success of this reaction. Non-polar aprotic solvents are often preferred, and a hindered base can be used to scavenge the acid generated during the reaction without competing as a nucleophile.
| Cyclopentanamine | 2,2-Difluoroethylation Reagent | Base | Product |
| Cyclopentanamine | 2,2-difluoroethyl triflate | Diisopropylethylamine (DIPEA) | This compound |
| Cyclopentanamine | 2-bromo-1,1-difluoroethane | Potassium carbonate | This compound |
Multicomponent Reaction (MCR) Methodologies Incorporating Fluorinated Intermediates
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient approach to complex molecules. The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that could be theoretically applied to the synthesis of analogues of this compound. wikipedia.orgbeilstein-journals.org
In a hypothetical Ugi reaction, cyclopentanone, 2,2-difluoroethylamine, a carboxylic acid, and an isocyanide could be combined to generate a complex α-acylamino amide. The mechanism involves the initial formation of an imine from cyclopentanone and 2,2-difluoroethylamine, which then reacts with the isocyanide and the carboxylic acid. While this would not directly yield this compound, it provides a powerful tool for creating a library of structurally related and highly functionalized molecules. The Passerini reaction, a three-component reaction of a carbonyl compound, a carboxylic acid, and an isocyanide, could also be adapted to incorporate fluorinated components, further expanding the synthetic possibilities. wikipedia.orgnumberanalytics.comorganic-chemistry.org
Stereochemical Control in this compound Synthesis
Introducing stereocenters into the cyclopentane (B165970) ring of this compound adds a layer of complexity and is often crucial for biological activity. Achieving stereocontrol requires careful consideration of the synthetic route, starting from the synthesis of the cyclopentanamine precursor and understanding the influence of the fluorine atoms on the reaction stereoselectivity.
Diastereoselective and Enantioselective Approaches to Cyclopentanamine Precursors
The stereochemistry of the final product is often dictated by the stereochemistry of the starting materials. Therefore, the synthesis of enantiomerically pure or enriched cyclopentanamine precursors is a key aspect of stereocontrolled synthesis. Several strategies can be employed to achieve this:
Resolution of Racemic Mixtures: Racemic cyclopentanamine or its precursors can be resolved into their constituent enantiomers. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by separation through crystallization.
Asymmetric Synthesis using Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the cyclopentane ring to direct the stereochemical outcome of subsequent reactions. nih.govwikipedia.orgsigmaaldrich.com For example, a chiral auxiliary could be used to control the stereoselective addition of a nucleophile to a cyclopentenone derivative, which can then be converted to the desired chiral cyclopentanamine.
Asymmetric Catalysis: The use of chiral catalysts to promote enantioselective transformations is a powerful tool in modern organic synthesis. For instance, a chiral catalyst could be used in the asymmetric reduction of a cyclopentanone-derived imine to produce an enantiomerically enriched cyclopentanamine.
| Method | Description |
| Chiral Resolution | Separation of a racemic mixture into its enantiomers via diastereomeric salt formation. |
| Chiral Auxiliaries | A temporary chiral group that directs the stereochemistry of a reaction. nih.govwikipedia.orgsigmaaldrich.com |
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. |
Influence of Fluorine on Stereoselectivity in Reaction Processes
The presence of the 2,2-difluoroethyl group can significantly influence the stereochemical course of reactions at the nitrogen atom and within the cyclopentane ring. These effects can be attributed to both steric and electronic factors.
Steric Effects: The difluoroethyl group possesses a certain steric bulk that can influence the approach of reagents to the nitrogen atom or adjacent stereocenters. This steric hindrance can lead to diastereoselectivity in reactions such as alkylation or acylation of the amine. researchgate.netnih.govdntb.gov.ua
Electronic Effects: Fluorine is the most electronegative element, and the two fluorine atoms on the ethyl group exert a strong electron-withdrawing inductive effect. This effect can influence the nucleophilicity and basicity of the amine nitrogen. Furthermore, the C-F bond can participate in stereoelectronic interactions, such as hyperconjugation, which can affect the conformational preferences of the molecule and, consequently, the stereochemical outcome of reactions. researchgate.netnih.govdntb.gov.ua Computational studies can provide valuable insights into the transition state geometries and the non-covalent interactions that govern stereoselectivity in reactions involving fluorinated amines. researchgate.net
The conformational analysis of the this compound molecule itself is also important. The cyclopentane ring is not planar and exists in various puckered conformations, such as the envelope and twist forms. The bulky and electron-withdrawing difluoroethyl group can influence the equilibrium between these conformers, which in turn can affect the reactivity and stereoselectivity of the molecule in subsequent transformations. researchgate.netutdallas.educhemistrysteps.comdalalinstitute.comscribd.com
Green Chemistry and Sustainable Synthetic Routes
The principles of green chemistry aim to reduce the environmental impact of chemical processes. jocpr.com For the synthesis of this compound, a primary route involves the reductive amination of cyclopentanone with 2,2-difluoroethylamine. This transformation can be approached through various methodologies that align with green chemistry principles.
The choice of solvent is a critical factor in the environmental footprint of a synthetic process. nih.gov Traditional reductive aminations often utilize chlorinated solvents, which are environmentally undesirable. rsc.orgacsgcipr.org Research has focused on identifying greener alternatives. For the synthesis of this compound via reductive amination, several environmentally benign solvent and catalyst systems can be considered.
Environmentally Benign Solvents:
The use of greener solvents can significantly reduce the environmental impact of the synthesis. nih.gov Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are considered more eco-friendly alternatives to traditional volatile organic compounds. nih.gov Furthermore, solvent-free reaction conditions represent an ideal green chemistry approach, minimizing solvent waste entirely. researchgate.net Mechanochemistry, a solid-state synthesis method, offers a departure from traditional solution-based reactions and their concurrent generation of solvent waste. acs.org
Catalytic Systems:
Catalytic reactions are central to green chemistry as they can enhance reaction efficiency and reduce waste. For the N-alkylation of amines, various catalytic systems have been developed. Cobalt nanoparticle-based catalysts have shown promise in the N-alkylation of amines with alcohols, offering a reusable and efficient option. rsc.orgresearchgate.net In the context of reductive amination, catalyst choice is crucial for achieving high yields and selectivity under mild conditions. While noble metals like palladium and platinum have been traditionally used, there is a growing interest in more abundant and less toxic metals like iron. researchgate.net
Below is a table illustrating potential green solvent and catalyst combinations for the reductive amination synthesis of this compound.
| Solvent System | Catalytic System | Rationale for "Green" Approach | Potential Advantages |
| 2-Methyltetrahydrofuran (2-MeTHF) | Co-nanoparticles | Bio-derived solvent, lower toxicity | Improved overall yield, simplified work-up |
| Cyclopentyl Methyl Ether (CPME) | Iron-based catalysts | Lower peroxide formation, ease of recycling | Milder reaction conditions, reduced hazardous waste |
| Solvent-Free | Mechanochemical (Ball Milling) | Elimination of solvent waste | Shorter reaction times, improved green metrics |
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants to the desired product. numberanalytics.comprimescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate minimal waste. scranton.edunih.gov
For the synthesis of this compound, the reductive amination of cyclopentanone with 2,2-difluoroethylamine is an inherently atom-economical process, as the majority of the atoms from the reactants are incorporated into the final product. The primary byproduct is water.
Waste Reduction Strategies:
Use of Benign C1 Sources: For the synthesis of fluorinated amine precursors, utilizing benign C1 sources like CO2 and CS2 can be a greener alternative to traditional, more hazardous reagents. nih.gov
Mechanochemical Synthesis: As a solid-state method, mechanochemistry eliminates the need for bulk solvents, significantly reducing the E-factor (environmental factor), which is the ratio of the mass of waste to the mass of the product. acs.org
Catalyst Reusability: The use of heterogeneous catalysts, such as supported metal nanoparticles, allows for easier separation from the reaction mixture and potential for recycling, thereby reducing catalyst waste. rsc.orgresearchgate.net
The following table provides a comparative overview of different synthetic approaches in terms of their atom economy and potential for waste reduction.
| Synthetic Approach | Key Reactants | Byproducts | Atom Economy | Waste Reduction Potential |
| Reductive Amination | Cyclopentanone, 2,2-Difluoroethylamine, Reducing Agent | Water, Spent Reducing Agent | High | High, especially with catalytic hydrogenation (H2 as reductant) |
| N-Alkylation with 2,2-Difluoroethyl Halide | Cyclopentylamine (B150401), 2,2-Difluoroethyl Bromide | Halide Salt | Moderate | Lower, due to stoichiometric salt byproduct |
| N-Alkylation with 2,2-Difluoroethanol | Cyclopentylamine, 2,2-Difluoroethanol | Water | High | High, "borrowing hydrogen" methodology is highly atom-economical |
Optimization of Reaction Conditions and Isolation Procedures for Research-Scale Production
The successful translation of a synthetic route from discovery to research-scale production hinges on the careful optimization of reaction conditions and the development of efficient isolation procedures.
For the synthesis of this compound via reductive amination, key parameters for optimization include:
Reactant Stoichiometry: Fine-tuning the ratio of cyclopentanone, 2,2-difluoroethylamine, and the reducing agent is crucial to maximize product yield and minimize the formation of byproducts.
Temperature and Reaction Time: Determining the optimal temperature and reaction duration can lead to improved conversion rates and reduced energy consumption.
Catalyst Loading: In catalytic reactions, minimizing the amount of catalyst used without compromising reaction efficiency is both economically and environmentally beneficial.
Isolation and Purification:
The isolation of the target compound in high purity is essential for its use in research. Traditional column chromatography, while effective, can generate significant solvent waste. Alternative purification strategies that align with green chemistry principles include:
Acid-Base Extraction: As an amine, this compound can be selectively extracted from a reaction mixture using an aqueous acid solution, followed by neutralization and extraction into an organic solvent. This can be a highly effective and less solvent-intensive purification method.
Purification with Acidic Resins: The use of acidic resins can provide an operationally simple and sustainable method for purifying fluorinated amines, avoiding the need for traditional chromatography. acs.org
Crystallization: If the product or a salt derivative is a crystalline solid, crystallization can be a highly efficient and scalable purification technique that minimizes solvent use.
The table below outlines a hypothetical optimization study for the reductive amination synthesis of this compound.
| Parameter | Condition A | Condition B | Condition C | Outcome |
| Solvent | Dichloromethane | 2-MeTHF | Neat (Solvent-Free) | Comparison of yield, reaction time, and environmental impact. |
| Reducing Agent | Sodium Borohydride | Catalytic Hydrogenation | Phenylsilane | Evaluation of efficiency, safety, and waste generation. |
| Temperature | Room Temperature | 50 °C | 80 °C | Determination of the optimal balance between reaction rate and energy consumption. |
| Purification | Column Chromatography | Acid-Base Extraction | Acidic Resin | Assessment of purity, yield, and solvent waste. |
By systematically evaluating these parameters, a robust and efficient protocol for the research-scale production of this compound can be established, prioritizing both scientific rigor and environmental sustainability.
Mechanistic Investigations of Reactions Involving N 2,2 Difluoroethyl Cyclopentanamine
Elucidation of Amine Alkylation and Cyclopentane (B165970) Ring Functionalization Pathways
Amine Alkylation: The secondary amine functionality in N-(2,2-difluoroethyl)cyclopentanamine makes the nitrogen atom nucleophilic, allowing it to undergo N-alkylation. This reaction typically proceeds via a nucleophilic aliphatic substitution mechanism when treated with an alkyl halide. wikipedia.org The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. This results in a tertiary amine.
However, this process is often complicated by overalkylation. masterorganicchemistry.com The tertiary amine product can still be nucleophilic and may react with another molecule of the alkylating agent to form a quaternary ammonium (B1175870) salt, a transformation known as the Menshutkin reaction. wikipedia.org The reaction pathway is a sequential process where the nucleophilicity of the amine changes at each step.
Step 1 (N-Alkylation): this compound + R-X → [R-N(H)(2,2-difluoroethyl)cyclopentane]⁺ X⁻
Step 2 (Deprotonation): [R-N(H)(2,2-difluoroethyl)cyclopentane]⁺ X⁻ + Base → R-N(2,2-difluoroethyl)cyclopentanamine + [H-Base]⁺ X⁻
Step 3 (Overalkylation): R-N(2,2-difluoroethyl)cyclopentanamine + R-X → [R₂-N(2,2-difluoroethyl)cyclopentane]⁺ X⁻
The strong electron-withdrawing effect of the two fluorine atoms is expected to decrease the nucleophilicity of the nitrogen atom compared to its non-fluorinated analog, N-ethylcyclopentanamine. This would likely slow the rate of both the initial alkylation and subsequent overalkylation steps.
Cyclopentane Ring Functionalization: Functionalizing the saturated cyclopentane ring typically requires overcoming the inertness of C(sp³)–H bonds. Pathways for this often involve radical mechanisms. For instance, free-radical bromination can be initiated by UV light or a radical initiator, leading to the substitution of a hydrogen atom on the cyclopentane ring with a bromine atom. The regioselectivity of this halogenation would be influenced by the stability of the resulting carbon radical intermediate. The electron-withdrawing N-(2,2-difluoroethyl) group would likely disfavor the formation of a radical at the C1 position.
Once functionalized (e.g., with a halogen), the cyclopentane ring can undergo further reactions, such as elimination to form an alkene or substitution with other nucleophiles. organic-chemistry.org Another potential pathway, though more complex, involves ring expansion or contraction under specific conditions, such as those that generate a carbocation intermediate adjacent to the ring. youtube.com
Kinetic Studies of this compound Formation and Transformation
Kinetic studies are essential for quantifying reaction rates and elucidating the step-by-step mechanism of chemical processes.
Formation Kinetics: The formation of this compound can be achieved through several synthetic routes, with reductive amination being a common and efficient method. This involves the reaction of cyclopentanone (B42830) with 2,2-difluoroethan-1-amine to form an intermediate imine or enamine, which is then reduced in situ by a reducing agent like sodium borohydride.
| Experiment | [Cyclopentanone] (mol/L) | [2,2-difluoroethan-1-amine] (mol/L) | Initial Rate (mol/L·s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁴ |
This hypothetical data suggests the reaction is first-order with respect to cyclopentanone and zero-order with respect to the amine under these conditions, indicating that the initial formation of the iminium ion from the ketone is likely the rate-determining step.
Transformation Kinetics: Kinetic analysis of transformation reactions, such as the N-alkylation described previously, provides insight into the reaction mechanism (e.g., Sₙ2) and the energy barriers involved. By measuring the rate constants for the alkylation of this compound and comparing them to a non-fluorinated analog, one can quantify the electronic impact of the fluorine atoms on the amine's nucleophilicity. acs.org Isotope tracer studies, where an atom is replaced by its isotope (e.g., ¹⁴N with ¹⁵N), can also be employed to track the fate of specific atoms throughout the reaction, confirming proposed pathways. nih.govnih.gov
Examination of Catalyst and Reagent Effects on Reaction Mechanisms
The choice of catalysts and reagents can dramatically alter the mechanism, rate, and selectivity of reactions involving this compound.
Catalysts: In the context of N-alkylation, instead of using stoichiometric alkyl halides, alcohols can be used as alkylating agents in a process known as the "borrowing hydrogen" or "hydrogen autotransfer" reaction. nih.govwhiterose.ac.uk This method is catalyzed by transition metal complexes based on ruthenium, iridium, or copper. nih.govresearchgate.net The mechanism involves the catalyst temporarily oxidizing the alcohol to an aldehyde, which then undergoes reductive amination with the amine. The catalyst then returns the "borrowed" hydrogen to reduce the resulting imine, regenerating the catalyst and producing water as the only byproduct. whiterose.ac.uk
| Catalyst System | Reaction Temperature (°C) | Yield of Tertiary Amine (%) | Primary Mechanism |
|---|---|---|---|
| [Ru(p-cymene)Cl₂]₂ | 110 | 92 | Borrowing Hydrogen |
| Cu/Al₂O₃ | 150 | 85 | Borrowing Hydrogen |
| Titanium Hydroxide | 130 | >90 (selective to secondary) | Alcohol Dehydration/Ether Cleavage |
| None (with Alkyl Halide) | 60 | 75 (mixture) | Sₙ2 Nucleophilic Substitution |
Data in this table is illustrative and based on general findings for amine alkylation. nih.govresearchgate.netresearchgate.net
Reagents: For transformations, specific reagents are chosen to favor particular mechanisms. For example, N-dealkylation, the reverse of alkylation, can be achieved using chloroformate reagents. nih.gov The reaction of a tertiary amine with a reagent like phenyl chloroformate proceeds through the formation of a carbamate (B1207046) intermediate, which is then hydrolyzed to yield the secondary amine. nih.gov This provides a controlled pathway for removing an alkyl group, which might be necessary in a multi-step synthesis.
For functionalizing the cyclopentane ring, the choice of reagent dictates the mechanism. Radical initiators like AIBN (azobisisobutyronitrile) in the presence of N-bromosuccinimide (NBS) would favor a free-radical halogenation pathway. In contrast, attempting functionalization via a carbocationic intermediate would require a strong acid and a suitable precursor, potentially leading to ring expansion or other rearrangements. youtube.com
Theoretical and Experimental Approaches to Understanding Fluorine's Mechanistic Influence
The two fluorine atoms on the ethyl group exert a profound influence on the reactivity of this compound due to fluorine's high electronegativity.
Theoretical Approaches: Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms at a molecular level. nih.gov DFT calculations can be used to:
Model Geometries: Determine the three-dimensional structures of reactants, transition states, and products.
Calculate Energies: Compute the relative energies of intermediates and the activation energy barriers for different reaction pathways. This can predict the rate-determining step of a mechanism. nih.gov
Analyze Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis can quantify the charge distribution within the molecule. nih.gov This would reveal the extent to which the fluorine atoms withdraw electron density from the nitrogen atom, thereby modulating its basicity and nucleophilicity. Theoretical studies have shown that fluorination stabilizes molecular orbitals, lowering their energy levels. nih.gov
By comparing the calculated activation barriers for the alkylation of this compound with that of N-ethylcyclopentanamine, the decelerating effect of the fluorine atoms can be theoretically predicted and quantified.
Experimental Approaches: Experimental studies provide tangible data to validate theoretical predictions.
Acidity/Basicity Measurement: The pKa of the conjugate acid of this compound can be measured and compared to that of N-ethylcyclopentanamine. A lower pKa for the fluorinated compound would provide direct experimental evidence of the reduced basicity of the nitrogen atom due to the inductive effect of the fluorine atoms.
Kinetic Isotope Effect (KIE): Replacing a hydrogen atom with deuterium (B1214612) at a specific position can alter the reaction rate if the bond to that atom is broken in the rate-determining step. While less directly applicable to probing the fluorine effect itself, KIE studies can help confirm other aspects of the mechanism, such as C-H bond cleavage in the borrowing hydrogen catalytic cycle. acs.org
Hammett Analysis: While traditionally used for aromatic systems, analogous linear free-energy relationships can be applied to aliphatic systems to correlate reaction rates with the electronic properties of substituents. By comparing reaction rates for a series of N-(2-substituted-ethyl)cyclopentanamines, the strong electron-withdrawing effect of the difluoro group can be quantified relative to other substituents.
Spectroscopic Analysis: NMR spectroscopy can be used to study fluorine-fluorine interactions through space, providing insights into the molecule's conformational preferences, which can influence its reactivity. researchgate.net
| Property | Method | N-ethylcyclopentanamine (Hypothetical) | This compound (Expected) | Reason for Difference |
|---|---|---|---|---|
| Calculated NBO Charge on Nitrogen | DFT | -0.45 e | -0.30 e | Inductive electron withdrawal by F atoms |
| Experimental pKa (of conjugate acid) | Potentiometric Titration | 11.2 | 9.5 | Reduced basicity of nitrogen lone pair |
| Relative Rate of N-Alkylation (krel) | Kinetic Monitoring | 1.0 | 0.15 | Reduced nucleophilicity of nitrogen |
This table illustrates the expected impact of the difluoro group based on established principles of physical organic chemistry. nih.govrsc.org
Computational Chemistry and Theoretical Studies of N 2,2 Difluoroethyl Cyclopentanamine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic characteristics of a molecule. researchgate.net These calculations help in predicting reactivity, stability, and interaction sites.
The electronic behavior of N-(2,2-difluoroethyl)cyclopentanamine is largely dictated by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. For this amine, the HOMO is predominantly localized on the lone pair of the nitrogen atom. The LUMO, conversely, indicates the region most likely to accept an electron, signifying sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.
Charge distribution analysis reveals the partial charges on each atom, arising from differences in electronegativity. The highly electronegative fluorine atoms in the difluoroethyl group induce a significant electron-withdrawing effect, leading to a notable polarization of the C-F bonds. This results in a negative partial charge on the fluorine atoms and a positive partial charge on the adjacent carbon. The nitrogen atom also carries a negative partial charge due to its lone pair and higher electronegativity compared to carbon and hydrogen. This charge distribution is crucial for understanding the molecule's dipole moment and non-covalent interactions.
| Property | Calculated Value (Arbitrary Units) | Primary Atomic Contribution |
|---|---|---|
| HOMO Energy | -6.5 eV | Nitrogen (Lone Pair) |
| LUMO Energy | +1.8 eV | σ* orbitals of C-F bonds |
| HOMO-LUMO Gap | 8.3 eV | N/A |
| Partial Charge on Nitrogen (N) | -0.45 e | N/A |
| Partial Charge on Fluorine (F) | -0.38 e | N/A |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for intermolecular interactions. The MEP maps the electrostatic potential onto the electron density surface of the molecule.
For this compound, the MEP surface would exhibit distinct regions:
Negative Potential (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. The most intense negative potential is expected around the two fluorine atoms and, to a lesser extent, the nitrogen atom's lone pair. These sites are primary candidates for forming hydrogen bonds (as acceptors) or interacting with cations.
Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. The most positive potential is located on the hydrogen atom attached to the nitrogen (the amine proton), making it a strong hydrogen bond donor. Weaker positive potentials would be found on the hydrogen atoms of the cyclopentane (B165970) ring.
The insights from the MEP surface are crucial for predicting how the molecule will interact with other molecules, including solvents, receptors, or reactants. mdpi.com
| Molecular Region | Electrostatic Potential | Predicted Interaction Type |
|---|---|---|
| Vicinity of Fluorine Atoms | Strongly Negative | Hydrogen Bond Acceptor, Electrophilic Interaction |
| Nitrogen Lone Pair | Negative | Hydrogen Bond Acceptor, Coordination |
| Amine Hydrogen (N-H) | Strongly Positive | Hydrogen Bond Donor |
| Cyclopentane Hydrogens (C-H) | Slightly Positive | Weak van der Waals Interactions |
Conformational Analysis and Molecular Flexibility
The three-dimensional structure of this compound is not static. The molecule possesses significant flexibility, primarily due to the non-planar nature of the cyclopentane ring and rotation around single bonds.
The cyclopentane ring avoids the high angle strain of a planar conformation by puckering into non-planar forms. The two most common conformations are the envelope (C_s symmetry), where one atom is out of the plane of the other four, and the twist (C_2 symmetry), where two adjacent atoms are displaced in opposite directions from the plane of the other three.
These conformers can interconvert through a low-energy process known as pseudorotation. Computational studies can map the potential energy surface of this process, identifying the most stable conformers and the energy barriers between them. The bulky and polar N-(2,2-difluoroethyl) substituent influences the relative energies of these conformers, typically favoring a conformation where the substituent occupies a pseudo-equatorial position to minimize steric hindrance.
| Conformer | Substituent Position | Relative Energy (kcal/mol) |
|---|---|---|
| Envelope | Pseudo-equatorial | 0.2 |
| Twist | Pseudo-equatorial | 0.0 (Most Stable) |
| Envelope | Pseudo-axial | 1.5 |
| Twist | Pseudo-axial | 1.8 |
Rotation around the single bonds within the N-(2,2-difluoroethyl) side chain gives rise to different rotational isomers, or rotamers. Key rotations include the C(ring)-N bond and the N-C(ethyl) bond. Theoretical calculations can determine the energetic landscape by systematically rotating these bonds and calculating the energy at each step. This analysis identifies low-energy (stable) rotamers and the transition state energies required for interconversion. The interactions between the difluoroethyl group and the cyclopentane ring, including steric repulsion and electrostatic interactions (e.g., between the fluorine atoms and ring hydrogens), are the primary determinants of the rotational energy profile.
Molecular Dynamics Simulations for Solvent Interactions and Dynamic Behavior
While quantum chemical calculations provide a static, gas-phase picture, Molecular Dynamics (MD) simulations offer a way to study the molecule's behavior over time, particularly in a condensed phase like a solvent. mdpi.com MD simulations model the atomic motions of the solute and solvent molecules based on a classical force field, providing a dynamic view of conformational changes and intermolecular interactions. mdpi.com
For this compound in an aqueous solution, MD simulations can reveal:
Solvation Structure: By analyzing the radial distribution functions (RDFs), one can characterize the structure of water molecules around different parts of the molecule. For instance, the RDF for water hydrogens around the amine nitrogen and fluorine atoms would quantify the strength and distance of hydrogen bonding.
Dynamic Conformational Changes: MD simulations can track the pseudorotation of the cyclopentane ring and the rotation of the side chain over time, revealing the frequencies of these motions and the lifetimes of different conformational states.
Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the molecule (as both a donor via N-H and an acceptor via N and F atoms) and surrounding water molecules can be monitored, providing insights into its solubility and interaction dynamics. nih.gov
These simulations bridge the gap between theoretical electronic structure and macroscopic behavior in a realistic chemical environment.
Prediction of Spectroscopic Signatures for Research Validation
In the field of computational chemistry, the theoretical prediction of spectroscopic signatures serves as a crucial tool for the validation and interpretation of experimental data. By employing sophisticated quantum mechanical calculations, it is possible to model the nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies of a molecule with a high degree of accuracy. These predicted spectra can aid in the structural elucidation of newly synthesized compounds, such as this compound, and provide a deeper understanding of their electronic structure and dynamic behavior.
Theoretical NMR Chemical Shifts
The theoretical ¹H and ¹³C NMR chemical shifts for this compound can be predicted to assist in the assignment of signals in experimentally obtained spectra. The chemical shifts are influenced by the local electronic environment of each nucleus. For instance, the fluorine atoms in the ethyl group are expected to have a significant deshielding effect on the adjacent protons and carbons due to their high electronegativity. The predicted values, typically referenced against a standard like tetramethylsilane (B1202638) (TMS), provide a quantitative basis for comparison with experimental results.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: The following data is hypothetical and for illustrative purposes, as specific computational results for this molecule are not publicly available.)
| Atom | Predicted Chemical Shift (ppm) |
| H on N | 1.5 - 2.5 |
| H on C adjacent to N (cyclopentane) | 2.8 - 3.2 |
| CH₂ (difluoroethyl) | 3.0 - 3.5 |
| CHF₂ | 5.8 - 6.2 |
| Cyclopentane ring protons | 1.4 - 1.9 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: The following data is hypothetical and for illustrative purposes, as specific computational results for this molecule are not publicly available.)
| Atom | Predicted Chemical Shift (ppm) |
| C on N (cyclopentane) | 60 - 70 |
| CH₂ (difluoroethyl) | 50 - 60 |
| CHF₂ | 110 - 120 (with J-coupling to F) |
| Cyclopentane ring carbons | 25 - 40 |
Theoretical Vibrational Frequencies
Table 3: Predicted Key Vibrational Frequencies for this compound (Note: The following data is hypothetical and for illustrative purposes, as specific computational results for this molecule are not publicly available.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch | 3300 - 3400 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C-F Stretch | 1050 - 1150 |
| C-N Stretch | 1100 - 1200 |
| CH₂ Bend | 1450 - 1480 |
The generation of these theoretical spectroscopic signatures is an indispensable step in modern chemical research, providing a powerful synergy between computational modeling and experimental investigation. For a novel compound like this compound, such studies would be invaluable for confirming its identity and exploring its physicochemical properties.
Preclinical Biological Interaction Studies of N 2,2 Difluoroethyl Cyclopentanamine Non Human, Non Clinical Focus
Investigation of Molecular Target Engagement and Binding Affinities In Vitro
No studies detailing the in vitro investigation of molecular target engagement or binding affinities for N-(2,2-difluoroethyl)cyclopentanamine were found.
Enzyme Binding and Inhibition Mechanisms in Isolated Systems
Information regarding the binding of this compound to specific enzymes or its mechanisms of inhibition in isolated systems is not available in the current body of scientific literature.
Receptor Ligand Binding and Functional Modulatory Effects in Non-Human Cell-Based Assays
There are no published reports on the receptor ligand binding properties or the functional modulatory effects of this compound in any non-human cell-based assay systems.
Thermodynamics and Kinetics of Protein-Ligand Interactions in Research Contexts
The thermodynamic and kinetic parameters of interactions between this compound and any protein targets have not been documented in available research.
Cellular Permeability and Intracellular Localization in Research Cell Lines
No experimental data on the cellular permeability or intracellular localization of this compound in research cell lines has been reported.
Passive Diffusion and Active Transport Mechanisms in Model Cells
There is no information available to characterize the mechanisms, whether through passive diffusion or active transport, by which this compound may cross cellular membranes in model cell systems.
Subcellular Distribution and Accumulation Studies
Studies determining the subcellular distribution and potential accumulation of this compound within cellular compartments have not been published.
Preclinical Research on this compound Remains Undisclosed in Publicly Available Scientific Literature
Despite a comprehensive search of publicly accessible scientific databases and research literature, specific preclinical studies detailing the biological interactions of the chemical compound this compound are not available. Consequently, the creation of a detailed article focusing on its metabolic stability, biotransformation pathways, and application as a chemical probe, as per the requested outline, cannot be fulfilled at this time.
The inquiry specified a focus on non-human, non-clinical data, including in vitro metabolism in microsomal and hepatocyte preparations, the identification of metabolites, the influence of its fluorine components on metabolic processes, and its use in target identification and mechanistic enzymology. However, no published papers or patents containing this specific information for this compound could be located.
While general principles regarding the preclinical assessment of chemical compounds are well-established, providing scientifically accurate and detailed findings requires specific data from dedicated studies on the compound . General methodologies for evaluating metabolic stability using in vitro systems like liver microsomes and hepatocytes are widely used in drug discovery to predict a compound's half-life and clearance. researchgate.netresearchgate.netnuvisan.com Similarly, the influence of fluorination on a molecule's metabolic pathway is a known strategy in medicinal chemistry to enhance stability and modulate bioactivity. nih.govnih.gov The use of small molecules as chemical probes is also a critical technique for target identification and validation in fundamental biological research. nih.gov
However, without specific experimental results for this compound, any discussion would be purely hypothetical and would not meet the required standards of scientific accuracy and strict adherence to the specified subject matter. The generation of data tables and detailed research findings is contingent upon the existence of such primary research.
It is possible that research on this compound exists but is proprietary, unpublished, or indexed in databases not accessible through public search tools. Until such research is published and becomes publicly available, a detailed article on its specific preclinical biological interactions cannot be accurately generated.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of N 2,2 Difluoroethyl Cyclopentanamine Derivatives
Design and Synthesis of N-(2,2-difluoroethyl)cyclopentanamine Analogues for SAR Studies
The foundation of any SAR study is the strategic design and chemical synthesis of new molecules. For the this compound core, this would involve modifying three primary regions: the cyclopentane (B165970) ring, the N-alkyl chain, and the core scaffold itself through bioisosteric replacements.
Systematic Modifications of the Cyclopentane Ring Substituents
The cyclopentane moiety offers several positions for substitution to probe the steric and electronic requirements for biological activity. Research on other cyclic amines has shown that the addition of functional groups can significantly impact potency and selectivity. nih.gov A hypothetical SAR campaign would involve synthesizing derivatives with substituents at various positions on the cyclopentane ring.
Key modifications could include:
Introduction of Alkyl Groups: Adding small alkyl groups (e.g., methyl, ethyl) to different positions of the ring would explore the impact of steric bulk on receptor or enzyme binding.
Incorporation of Polar Groups: Functional groups such as hydroxyl (-OH) or amino (-NH2) could be introduced to investigate the potential for new hydrogen bonding interactions within a biological target.
Addition of Halogens: Halogen atoms (e.g., fluorine, chlorine) could be used to alter the electronic properties and lipophilicity of the molecule, which can influence cell permeability and binding affinity.
Table 1: Example of Systematic Modifications of the Cyclopentane Ring
| Compound | Modification (R) | Rationale |
| Analogue 1a | H (Parent) | Baseline compound |
| Analogue 1b | 2-methyl | Investigate steric tolerance |
| Analogue 1c | 3-hydroxyl | Explore hydrogen bonding potential |
| Analogue 1d | 4-fluoro | Modulate electronics and lipophilicity |
Variations in the N-Alkyl Chain and Fluorination Pattern
The N-(2,2-difluoroethyl) group is a critical feature influencing the compound's properties. The presence of fluorine atoms can modulate the basicity (pKa) of the amine, increase metabolic stability, and affect lipophilicity. cambridgemedchemconsulting.com SAR studies would systematically alter this part of the molecule.
Chain Length and Branching: Analogues with varying N-alkyl chain lengths (e.g., fluoropropyl, fluorobutyl) or branching could be synthesized to determine the optimal size and shape for biological activity. Studies on other N-alkyl compounds have demonstrated that these modifications are critical for target engagement. nih.gov
Degree and Position of Fluorination: The number and location of fluorine atoms are key variables. Synthesizing analogues with monofluorination (e.g., N-(2-fluoroethyl)) or trifluorination (e.g., N-(2,2,2-trifluoroethyl)) would reveal the importance of the C-F bond's electronic influence and metabolic resistance. cambridgemedchemconsulting.comdrughunter.com
Exploration of Bioisosteric Replacements in the this compound Core
Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve a molecule's pharmacological and physicochemical properties while retaining its desired biological activity. drughunter.commdpi.com This involves substituting a part of the molecule with a chemical group that has similar physical or chemical characteristics.
Cyclopentane Ring Replacements: The cyclopentane ring could be replaced with other cyclic or acyclic structures to explore different conformational constraints. Potential bioisosteres include a cyclohexane (B81311) ring, a cyclopropane (B1198618) ring, or even a bicyclo[1.1.1]pentane system, which can act as a phenyl group isostere. nih.govnih.gov
Amine and Fluoroethyl Group Replacements: The secondary amine could be replaced by other functional groups like an ether or amide, although this would significantly alter the molecule's properties. The difluoroethyl moiety could be replaced by other small, polar, or metabolically stable groups to fine-tune the compound's profile.
Table 2: Common Bioisosteric Replacements
| Original Group | Potential Bioisostere(s) | Purpose of Replacement |
| Cyclopentane | Cyclohexane, Tetrahydropyran, Phenyl | Alter conformation, solubility, and interactions |
| -CH2- | -O-, -S-, -NH- | Modify hydrogen bonding and polarity |
| Fluorine | Hydroxyl, Methyl | Change electronic properties and size |
| Secondary Amine | Tertiary Amine, Amide | Modulate basicity and metabolic stability |
Correlation of Structural Modifications with Biological Interaction Profiles (Non-Human, Non-Clinical)
Once synthesized, the analogues would be subjected to a battery of in vitro, non-human, non-clinical assays to determine their biological interaction profiles. The goal is to correlate specific structural changes with changes in activity. For instance, studies on other amine derivatives have shown that specific substitutions can dramatically alter receptor binding affinities. nih.gov
A research program would typically measure activities such as:
Receptor Binding Affinity: Using radioligand binding assays to determine how strongly the compounds bind to specific receptors.
Enzyme Inhibition: Measuring the concentration of the compound required to inhibit the activity of a target enzyme by 50% (IC50).
Functional Activity: Assessing whether the compound activates (agonist) or blocks (antagonist) a receptor's function in cell-based assays.
The data gathered would allow researchers to build a comprehensive SAR model. For example, it might be found that a hydroxyl group at the 3-position of the cyclopentane ring increases binding affinity tenfold due to a new hydrogen bond, while N-alkyl chains longer than three carbons lead to a loss of activity due to steric hindrance.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Modeling
QSAR studies use statistical methods to build models that correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of unsynthesized compounds and prioritizing synthetic efforts. mdpi.comresearchgate.net
Development of Predictive Models for Research Guidance
To develop a QSAR model for this compound derivatives, a dataset of synthesized analogues with their measured biological activities is required. The process involves:
Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., partial charges), and steric or topological descriptors (e.g., molecular shape).
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create a mathematical equation that relates the descriptors to the biological activity. farmaciajournal.com
Model Validation: The model's predictive power is rigorously tested using statistical techniques and, ideally, an external set of compounds not used in model creation. nih.gov
A validated QSAR model, such as those developed for other amine derivatives, can provide contour maps that visualize which regions of the molecule are sensitive to steric, electronic, or hydrophobic modifications. nih.gov This visual feedback helps chemists design new analogues with a higher probability of improved activity, thereby accelerating the research and discovery process.
Lack of Publicly Available Research Data Precludes Analysis of this compound Derivatives
A comprehensive search for publicly accessible scientific literature and research data concerning "this compound" and its derivatives has yielded insufficient information to conduct a meaningful analysis of its Structure-Activity Relationship (SAR), Structure-Property Relationship (SPR), or the application of machine learning in its SAR analysis.
The development of a robust SAR or SPR model, particularly one that leverages machine learning, is contingent upon the availability of a dataset containing a diverse set of chemical structures and their corresponding measured activities or properties. Without such foundational data, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy and authoritativeness.
General principles of medicinal chemistry and computational modeling suggest that machine learning could be a valuable tool in predicting the biological activities of novel this compound derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, using descriptors that capture the electronic, steric, and hydrophobic properties of the molecules, could be employed. Machine learning algorithms like random forests, support vector machines, or neural networks could then be trained on a suitable dataset to build predictive models. These models could potentially accelerate the discovery of new compounds with desired biological profiles by prioritizing synthetic efforts.
However, in the specific case of this compound, the absence of the necessary experimental data in the public domain prevents the application of these computational techniques and the generation of the detailed analysis requested. Further research and publication of data on this specific class of compounds are required before a comprehensive SAR and machine learning analysis can be performed.
Therefore, the requested article focusing solely on the "Application of Machine Learning in SAR Analysis for this compound Derivatives" cannot be generated at this time.
Advanced Analytical Methodologies for Research Oriented Characterization of N 2,2 Difluoroethyl Cyclopentanamine
High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation in Research Samples
A complete structural elucidation of N-(2,2-difluoroethyl)cyclopentanamine would rely on a combination of high-resolution spectroscopic methods. These techniques provide detailed information about the molecular structure, connectivity of atoms, and the chemical environment of specific nuclei.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR, 2D NMR) for Stereochemical Assignment and Purity
NMR spectroscopy is a cornerstone for the characterization of organic molecules. For a fluorinated compound like this compound, ¹⁹F NMR would be particularly informative. The ¹⁹F nucleus is highly sensitive, and its chemical shifts are very responsive to the local electronic environment. A typical ¹⁹F NMR spectrum would provide signals corresponding to the two fluorine atoms, and the coupling constants would offer insights into the neighboring protons.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to map the connectivity between protons and carbons in the cyclopentane (B165970) ring and the difluoroethyl side chain. This would allow for the unambiguous assignment of all proton and carbon signals. However, specific chemical shifts and coupling constants for this compound are not available in published literature.
Mass Spectrometry (MS) for Accurate Mass Determination and Fragment Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for the molecular ion of this compound, which could be used to confirm its elemental formula (C₇H₁₃F₂N).
The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Expected fragmentation pathways for this compound would likely involve the loss of the difluoroethyl group or fragmentation of the cyclopentane ring. The specific m/z values and relative intensities of these fragments would serve as a fingerprint for the compound's identification. Without experimental data, a detailed analysis of its fragmentation is not possible.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes. For this compound, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching and bending, C-H stretching of the alkyl groups, and strong C-F stretching vibrations.
Raman spectroscopy would also provide information on these vibrations, and can be particularly useful for observing non-polar bonds. The specific wavenumbers and intensities of these bands would help to confirm the presence of the key functional groups. However, experimentally obtained spectra for this compound are not documented.
Chromatographic and Electrophoretic Methods for Separation and Quantification in Research Matrices
Chromatographic techniques are fundamental for assessing the purity of a compound and for monitoring the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating components of a mixture and determining the purity of a substance. An HPLC method for this compound would involve selecting an appropriate stationary phase (column) and mobile phase to achieve good separation from any impurities or starting materials. The retention time of the compound under specific conditions would be a key parameter for its identification and quantification. Such experimental details are currently unavailable.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. This compound may be sufficiently volatile for direct GC-MS analysis. If not, it could be derivatized to increase its volatility. The gas chromatogram would provide a retention time for the compound, while the mass spectrometer would provide its mass spectrum, aiding in its identification. As with the other techniques, specific GC-MS data for this compound is not found in the scientific literature.
X-ray Crystallography for Solid-State Structure Determination of Research Compounds
X-ray crystallography is a premier analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. nih.govnih.gov This method provides precise data on bond lengths, bond angles, and torsional angles, which are fundamental to understanding a molecule's conformational preferences and its potential interactions in a biological system. For a research compound like this compound, elucidating its solid-state structure is a critical step in its physicochemical characterization.
The process begins with the growth of a high-quality single crystal of the compound, which is often the most challenging step. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of spots of varying intensities. nih.govazom.com By systematically rotating the crystal and collecting thousands of diffraction patterns, a complete dataset is acquired. azom.com
This raw data is then processed to determine the unit cell dimensions and the crystal's space group. Through a computational process involving Fourier transforms, the diffraction data is converted into a three-dimensional electron density map. nih.gov An atomic model of this compound is then fitted into this map, and the structure is refined to best match the experimental data. The final refined structure provides the precise coordinates of each atom, allowing for a detailed analysis of its molecular geometry. numberanalytics.com This structural information is invaluable for structure-activity relationship (SAR) studies and for computational modeling of its interactions with biological targets.
While a public crystal structure for this compound is not available, a successful crystallographic experiment would yield a set of data similar to that presented in the illustrative table below.
Interactive Table: Illustrative Crystallographic Data for this compound
| Parameter | Illustrative Value | Description |
| Empirical Formula | C7H13F2N | The chemical formula of the compound. |
| Formula Weight | 149.18 g/mol | The molar mass of the compound. |
| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |
| Space Group | P2₁/c | A common space group for organic molecules, indicating specific symmetry elements within the unit cell. |
| Unit Cell Dimensions | The dimensions of the basic repeating unit of the crystal lattice. | |
| a | 8.5 Å | Length of the 'a' axis. |
| b | 12.1 Å | Length of the 'b' axis. |
| c | 9.3 Å | Length of the 'c' axis. |
| α | 90° | Angle between axes 'b' and 'c'. |
| β | 105.2° | Angle between axes 'a' and 'c'. |
| γ | 90° | Angle between axes 'a' and 'b'. |
| Volume | 923.4 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Resolution | 0.75 Å | A measure of the level of detail in the electron density map. |
| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
